2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride
Description
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride is a tertiary amine derivative featuring a naphthyloxy-substituted propyl chain linked to an ethanolamine backbone.
Properties
IUPAC Name |
2-(3-naphthalen-2-yloxypropylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,16-17H,3,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXZSLUUCYPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride typically involves the reaction of 2-naphthol with 3-chloropropylamine to form 3-(2-naphthyloxy)propylamine. This intermediate is then reacted with ethylene oxide to yield 2-{[3-(2-naphthyloxy)propyl]amino}ethanol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The naphthyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolidinone Derivatives ()
Compounds 30–36 in share a thiazolidin-4-one core with varying aryl substituents and dimethylamino-propyl chains. For example:
- Compound 36: 3-(3-(Dimethylamino)propyl)-2-(naphthalen-1-yl)thiazolidin-4-one hydrochloride Key Similarity: Incorporates a naphthalene group, analogous to the naphthyloxy moiety in the target compound. Key Difference: The thiazolidinone ring replaces the ethanolamine backbone, likely altering metabolic stability and target specificity. Synthesis: Method A yielded 82% with 99.7% purity, suggesting efficient protocols for naphthalene-containing compounds .
Table 1: Comparison of Thiazolidinone Analogs
| Compound ID | Aryl Substituent | Core Structure | Purity (%) | Yield (%) |
|---|---|---|---|---|
| 36 | Naphthalen-1-yl | Thiazolidin-4-one | 99.7 | 82 |
| 35 | Benzo[d][1,3]dioxol-5-yl | Thiazolidin-4-one | 52.0 | 52 |
| Target | 2-Naphthyloxy | Ethanolamine | N/A* | N/A* |
Piperazine Derivatives ()
HBK14–HBK19 (e.g., HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) feature phenoxy-propyl-piperazine scaffolds.
- Key Similarity: Propyl linker with aryloxy groups (e.g., 2-chloro-5-methylphenoxy), comparable to the naphthyloxy-propyl chain in the target compound.
- Key Difference: Piperazine rings vs. ethanolamine backbones; the former may enhance affinity for serotonin or dopamine receptors .
Table 2: Piperazine vs. Ethanolamine Derivatives
| Compound | Aryloxy Group | Backbone | Potential Target |
|---|---|---|---|
| HBK16 | 2-Chloro-5-methylphenoxy | Piperazine | Serotonin/Dopamine Receptors |
| Target | 2-Naphthyloxy | Ethanolamine | Enzymes/Transporters* |
*Hypothesized based on structural analogs.
Ethanolamine-Based Hydrochlorides ()
- 2-(Diisopropylamino)ethanol hydrochloride (): Key Similarity: Ethanolamine backbone with tertiary amino groups. Key Difference: Diisopropyl substituents instead of naphthyloxy-propyl, reducing aromatic interactions but increasing steric bulk. This may lower CNS penetration compared to the target compound .
- Deuterated analogs (): Isotopic labeling (e.g., 2-(N-Ethyl-d5-N-methylamino)ethanol hydrochloride) highlights stability differences but is pharmacologically distinct from the target .
Pharmacological Implications
While direct data for the target compound are absent, structural analogs suggest:
Biological Activity
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a propylamine chain, which is significant for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Its mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways crucial for cellular function.
- Receptor Binding : It can bind to various receptors, modulating signal transduction pathways that influence cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, Mannich bases, which share structural characteristics, have shown efficacy against various human cancer cell lines, including:
These findings suggest that this compound could potentially exhibit similar cytotoxic effects.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of naphthalene can possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the cytotoxicity of Mannich bases against various cancer cell lines. It was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency.
- Toxicological Assessment : Toxicity studies conducted on related compounds indicate a need for careful dosage management. A repeated-dose toxicity study in rodents revealed that while some derivatives were well-tolerated at low doses, higher concentrations led to adverse effects .
Q & A
Basic: What are the standard synthetic routes for 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride, and what key reaction conditions are required?
The synthesis typically involves nucleophilic substitution and amine alkylation. A common approach begins with 2-naphthol, which is reacted with a propylamine derivative (e.g., 3-chloropropylamine) under alkaline conditions (e.g., K₂CO₃ in DMF) to form the naphthyloxypropyl intermediate. Subsequent reaction with ethanolamine and hydrochloric acid yields the hydrochloride salt. Critical conditions include anhydrous solvents, controlled temperature (60–80°C), and TLC monitoring for reaction completion .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the naphthyloxy group (δ 7.2–8.3 ppm for aromatic protons) and ethanolamine backbone (δ 3.5–4.0 ppm for ether linkages).
- FT-IR : Stretching vibrations for O-H (3200–3600 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-O (1100–1200 cm⁻¹).
- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺) .
Advanced: How can computational methods optimize the synthesis parameters for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, while molecular dynamics simulations assess solvent effects. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to refine conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
Advanced: How can researchers address contradictions in reaction yields reported across studies?
Systematic meta-analysis of variables (e.g., solvent polarity, catalyst loading) is critical. For instance, discrepancies in alkylation yields (e.g., 60% vs. 85%) may arise from differences in base strength (K₂CO₃ vs. NaOH) or reaction time. Design of Experiments (DoE) can isolate key factors and validate optimal conditions .
Basic: What are the solubility and stability profiles of this compound under different storage conditions?
The hydrochloride form enhances aqueous solubility (≥50 mg/mL in water at 25°C). Stability tests show degradation <5% after 6 months at -20°C in dark, anhydrous conditions. Hydrolysis risks increase in acidic/basic media (pH <3 or >10), necessitating neutral buffers for biological studies .
Advanced: What strategies are employed to analyze reaction mechanisms involving this compound in organic synthesis?
Isotopic labeling (e.g., ²H or ¹⁵N) tracks proton transfer in amine alkylation. Kinetic studies (e.g., variable-temperature NMR) measure activation energy, while in situ IR monitors intermediate formation. Computational studies (e.g., transition state modeling) complement experimental data to propose viable mechanisms .
Basic: What are its primary applications in medicinal chemistry research?
It serves as a β-adrenergic receptor analog precursor due to its ethanolamine backbone. Recent studies explore its role in synthesizing kinase inhibitors or fluorescent probes via naphthyl conjugation .
Advanced: What challenges exist in quantifying impurities, and how are they mitigated?
Impurities like unreacted naphthol or alkylation byproducts require HPLC with UV/Vis detection (λ = 254 nm) and gradient elution (acetonitrile/water). Method validation per ICH guidelines ensures limits of detection (LOD <0.1%) and robustness against matrix effects .
Advanced: How to design kinetic studies for reactions involving this compound?
Use stopped-flow spectroscopy or quench-flow methods to capture fast intermediates. For example, pseudo-first-order conditions with excess nucleophile isolate rate constants. Data fitting to Arrhenius or Eyring equations reveals thermodynamic parameters .
Basic: What role does this compound play in synthesizing complex organic molecules?
Its naphthyl group enables π-π stacking in supramolecular assemblies, while the ethanolamine moiety facilitates conjugation with carboxylic acids (e.g., peptide coupling). Applications include dendrimer synthesis and polymer functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
